5-[(5-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a dihydroimidazole ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 4-methylpyridin-2-amine, is synthesized by reacting 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at 150°C.
Formation of the Imidazole Ring: The pyridine derivative is then reacted with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical applications.
Scientific Research Applications
4-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-2-hydroxypyridine: A pyridine derivative with similar structural features.
2-Amino-4-methylpyridine: Another pyridine derivative used in similar applications.
Uniqueness
4-[(5-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H13F3N4O |
---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
4-[(5-methylpyridin-2-yl)amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C16H13F3N4O/c1-10-7-8-12(20-9-10)22-15(16(17,18)19)14(24)21-13(23-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22)(H,21,23,24) |
InChI Key |
UXLMYRNYNPNTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2(C(=O)NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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